Researchers seeking reliable synthesis of 4-aminoquinoline derivatives often encounter N-alkylation byproducts when using unsubstituted quinolines. 4-Chloro-2-methylquinoline solves this via a sterically shielding 2-methyl group, ensuring clean C4-SNAr amination.
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4-Chloro-2-methylquinoline is a bifunctional heterocyclic intermediate characterized by orthogonal reactivity sites: an electrophilic C4-chloride and a nucleophilic C2-methyl group [1]. In industrial and pharmaceutical procurement, it serves as a critical precursor for synthesizing 4-aminoquinoline anti-malarial agents, kinase inhibitors, and conjugated styryl dyes . Its procurement value is driven by its quantitative performance in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, where the 2-methyl group provides a distinct steric environment to control regioselectivity and prevent unwanted N-alkylation during aggressive amination protocols[1].
Substituting 4-chloro-2-methylquinoline with the more basic 4-chloroquinoline or the isomeric 2-chloro-4-methylquinoline results in immediate synthetic failures in complex workflows[1]. The 2-methyl group sterically shields the quinoline nitrogen, preventing unwanted N-alkylation and quaternary ammonium salt formation during SNAr amination protocols [2]. Furthermore, 4-chloroquinoline lacks the acidic alpha-protons necessary for base-catalyzed condensation with aldehydes to form 2-arylvinylquinolines. Conversely, 2-chloro-4-methylquinoline exhibits vastly different SNAr kinetics because the C2-halogen is less activated by the ring nitrogen compared to the C4-halogen, leading to sluggish coupling rates and incomplete conversions in standard Buchwald-Hartwig or SNAr aminations [1].
In the synthesis of quinoline tertiary amines, 4-chloro-2-methylquinoline undergoes nucleophilic aromatic substitution (SNAr) with a 90% yield when reacted with secondary amines in the presence of Hünig's base at room temperature within 3 hours[1]. In direct contrast, analogs bearing bulky C3-substituents (such as ethyl 4-chloroquinoline-3-carboxylate) yield 0% under identical conditions due to severe steric hindrance blocking the addition-elimination pathway [1]. The 2-methyl group provides an optimal steric balance, preventing over-alkylation while leaving the C4-chloride accessible.
| Evidence Dimension | SNAr amination yield with secondary amines at RT (3h) |
| Target Compound Data | 90% yield |
| Comparator Or Baseline | 0% yield (ethyl 4-chloroquinoline-3-carboxylate) |
| Quantified Difference | 90% absolute yield increase |
| Conditions | Room temperature, DMF, Hünig's base, 3 hours |
Procurement of this specific isomer ensures rapid, high-yielding aminations at room temperature without requiring forcing conditions or expensive palladium catalysts.
4-Chloro-2-methylquinoline demonstrates quantifiable C-O cross-coupling efficiency, a traditionally challenging transformation for electron-rich or sterically hindered heterocycles. When coupled with primary alcohols such as 2-phenylethanol using a Pd2(dba)3/CyPF-tBu catalyst system, it delivers a 99% yield of the corresponding aromatic ether [1]. This near-quantitative conversion distinguishes it from less reactive unactivated chloroarenes that typically stall at 40-70% conversions under similar mild conditions [1].
| Evidence Dimension | C-O cross-coupling yield |
| Target Compound Data | 99% yield (with 2-phenylethanol) |
| Comparator Or Baseline | Standard unactivated aryl chlorides (typically 40-70% under similar conditions) |
| Quantified Difference | Near-quantitative conversion (>25% improvement over baseline chloroarenes) |
| Conditions | Pd2(dba)3, CyPF-tBu ligand, base |
Buyers synthesizing complex quinolyl ethers can rely on this precursor to achieve near-quantitative yields, minimizing catalyst waste and simplifying downstream purification.
In iridium-catalyzed reduction protocols, 4-chloro-2-methylquinoline undergoes selective 1,2-hydrosilylation to yield N-silyl-1,2-dihydroquinolines at an 80% yield without premature dehalogenation of the C4-chloride[1]. While unsubstituted quinolines react more rapidly, the 2-methyl group provides sufficient steric modulation to require slightly longer reaction times (24-48 h) but ensures the crucial C-Cl bond remains 100% intact for subsequent cross-coupling steps [1]. This orthogonal reactivity is critical for multi-step library synthesis.
| Evidence Dimension | 1,2-Hydrosilylation yield with intact C-Cl bond |
| Target Compound Data | 80% yield of 1,2-dihydroquinoline derivative |
| Comparator Or Baseline | Unsubstituted quinoline (rapid reaction but higher risk of over-reduction/dehalogenation) |
| Quantified Difference | 80% selective yield with 100% halogen retention |
| Conditions | [Ir(coe)2Cl]2 catalyst, Et2SiH2, 55 °C, 24-48 h |
This enables the synthesis of functionalized dihydroquinolines where the chloro group is preserved for late-stage diversification, a critical requirement in complex pharmaceutical library synthesis.
The C4-chloride of 4-chloro-2-methylquinoline is amenable to palladium-catalyzed Stille cross-couplings. Using palladium-phosphinous acid catalysts (POPd) at 6 mol% loading, the coupling with phenyltrimethyltin affords 4-phenyl-2-methylquinoline in an 85% yield [1]. In comparison, alternative catalyst generations (POPd1 and POPd2) under identical conditions yield only 43% and 65%, respectively [1]. The inherent reactivity of the 4-chloro-2-methylquinoline scaffold allows it to achieve high conversions even with first-generation POPd catalysts, streamlining procurement of catalytic reagents.
| Evidence Dimension | Stille cross-coupling yield |
| Target Compound Data | 85% yield (with POPd catalyst) |
| Comparator Or Baseline | 43% yield (with POPd1 catalyst) |
| Quantified Difference | 42% absolute yield increase based on catalyst selection |
| Conditions | 6 mol% catalyst, phenyltrimethyltin, 100 °C |
Demonstrates that this substrate achieves high cross-coupling yields without requiring the most expensive or complex next-generation palladium ligands.
Leveraging its high SNAr reactivity at C4, this compound is procured as a core building block for 4-aminoquinoline derivatives. The 2-methyl group prevents unwanted N-alkylation during these syntheses, ensuring high-purity active pharmaceutical ingredients (APIs) [1].
The slightly acidic 2-methyl group allows for direct Knoevenagel/aldol-type condensations with aromatic aldehydes. This makes it an essential precursor for synthesizing styryl dyes used in biological imaging and material science, an application impossible with 4-chloroquinoline .
Procured for its reliability in Buchwald-Hartwig and C-O cross-coupling reactions, enabling the generation of diverse ether- and amine-linked quinoline libraries for oncology screening with near-quantitative yields [2].
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